molecular formula C10H12N4O3 B5699043 N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide

N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide

Cat. No. B5699043
M. Wt: 236.23 g/mol
InChI Key: MXIXUHCEFXRLSL-UHFFFAOYSA-N
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Description

N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms in its structure. N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has a unique molecular structure that makes it suitable for use in different scientific research applications.

Mechanism of Action

The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is not well understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to induce apoptosis in cancer cells, while having minimal cytotoxic effects on normal cells. Furthermore, this compound has also been shown to exhibit promising fluorescent properties, making it a potential tool for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been shown to exhibit promising anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its complex synthesis method, which can make it difficult to produce in large quantities. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields.

Future Directions

There are several future directions for the study of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields. Furthermore, the synthesis method of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide can be optimized to improve its efficiency and yield. Finally, more studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.

Synthesis Methods

The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a multi-step process that involves the reaction of cyclopropane carboxylic acid with hydrazine hydrate to form 1,2,5-oxadiazole. This intermediate compound is then reacted with chloroacetyl chloride to form N,N'-1,2,5-oxadiazole-3,4-diyldichloroacetamide. Finally, this compound is treated with ammonia to form N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide.

Scientific Research Applications

N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has also been investigated for its use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-9(5-1-2-5)11-7-8(14-17-13-7)12-10(16)6-3-4-6/h5-6H,1-4H2,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIXUHCEFXRLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NON=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7194486

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